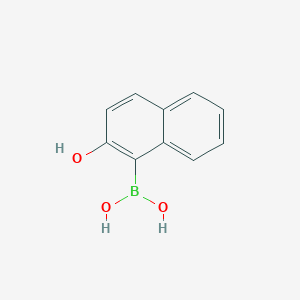
(2-Hydroxynaphthalen-1-yl)boronic acid
Vue d'ensemble
Description
“(2-Hydroxynaphthalen-1-yl)boronic acid” is a chemical compound with the CAS Number: 898257-48-2 and a molecular weight of 187.99 . It is also known as 2-hydroxy-1-naphthylboronic acid .
Molecular Structure Analysis
The molecular formula of “(2-Hydroxynaphthalen-1-yl)boronic acid” is C10H9BO3 . The InChI Code is 1S/C10H9BO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12-14H .Physical And Chemical Properties Analysis
“(2-Hydroxynaphthalen-1-yl)boronic acid” is a solid at room temperature . It has a predicted boiling point of 434.2±47.0 °C and a predicted density of 1.35±0.1 g/cm3 . The pKa is predicted to be 8.36±0.30 .Applications De Recherche Scientifique
Analytical Applications
Spectrophotometric Determination of Boron : A method using 1-(2,3,4-Trihydroxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (THBA) in conjunction with boron has been developed for the spectrophotometric determination of boron in plants. This method exploits the color reaction of THBA with boron to form a complex, enhancing the detection sensitivity and reliability in boron analysis in plant samples (Zaijun et al., 2005).
Detection in Ceramic Materials : The compound is used in a spectrophotometric method for boron determination in ceramic materials. The color reaction between boron and the reagent forms a complex that facilitates the sensitive and selective detection of boron (Zaijun et al., 2001).
Chemical Synthesis and Catalysis
Formation of Dibenzoxanthenes and Calixarenes : The compound undergoes acid-catalyzed ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. This demonstrates its utility in synthesizing complex organic structures (Gazizov et al., 2015).
Boronic Acid Catalysis : Boronic acids, including (2-Hydroxynaphthalen-1-yl)boronic acid, are increasingly recognized for their utility as catalysts in various organic reactions. They are used for the activation of hydroxy functional groups, enabling transformations into useful products under mild conditions. This catalytic application highlights the versatility and efficiency of boronic acids in organic synthesis (Hall, 2019).
Photophysical and Photoelectronic Applications
- Synthesis and Luminescent Study : The compound's photophysical properties have been explored for potential photoelectronic applications. Its luminescent properties make it suitable for use in light-emitting layers of light-emitting devices (Rho et al., 2006).
Biochemical and Molecular Applications
- DNA-binding Property : An oxovanadium(IV) complex with an in situ generated lactone ligand from (2-Hydroxynaphthalen-1-yl)boronic acid has been synthesized. Its DNA-binding properties with calf thymus DNA (CT-DNA) have been investigated, demonstrating the potential of such complexes in biochemical and molecular studies (Li et al., 2010).
Safety and Hazards
The safety information for “(2-Hydroxynaphthalen-1-yl)boronic acid” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(2-hydroxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVCCKPVARLVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717262 | |
| Record name | (2-Hydroxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxynaphthalen-1-yl)boronic acid | |
CAS RN |
898257-48-2 | |
| Record name | (2-Hydroxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohexaneacetic acid, 4-[4-(hydroxymethyl)phenyl]-, ethyl ester, trans-](/img/structure/B1506762.png)
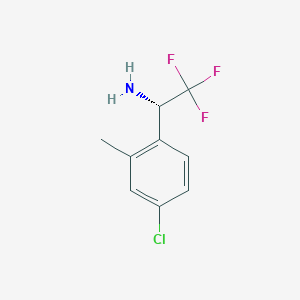
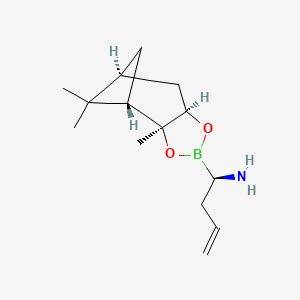
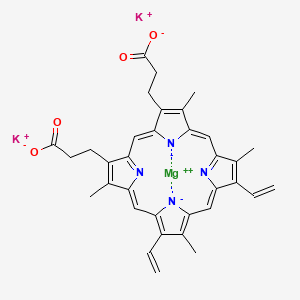



![3H-Pyrazolo[4,3-B]pyridine](/img/structure/B1506785.png)
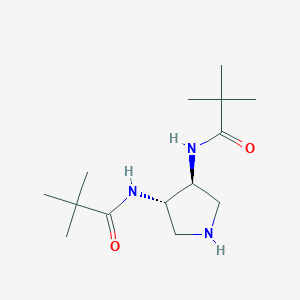
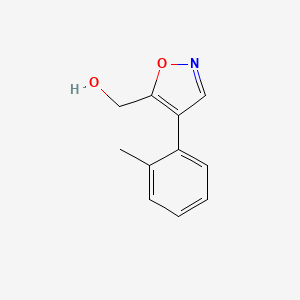
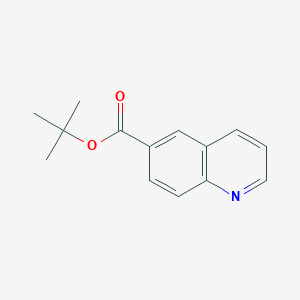
![5-Methyl-5H-pyrrolo[2,3-B]pyridine](/img/structure/B1506792.png)
